1,6-Phenazinediamine, N,N'-dimethyl-

Description

1,6-Hexanediamine, N,N'-Dimethyl- (CAS: 13093-04-4; Formula: C₈H₂₀N₂) is a symmetrically substituted diamine with methyl groups at both terminal nitrogen atoms. Its molecular weight is 144.26 g/mol, and it is structurally characterized by a six-carbon aliphatic chain with dimethylamine groups at each end . This compound is utilized in diverse applications, including catalysis (e.g., CO₂ absorption ), polymer synthesis , and pharmaceutical intermediates . Its solubility in polar solvents and reactivity with carbonyl compounds (e.g., dimethyl carbonate) make it versatile in industrial chemistry .

Properties

CAS No. |

658052-27-8 |

|---|---|

Molecular Formula |

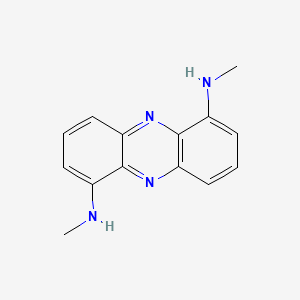

C14H14N4 |

Molecular Weight |

238.29 g/mol |

IUPAC Name |

1-N,6-N-dimethylphenazine-1,6-diamine |

InChI |

InChI=1S/C14H14N4/c1-15-9-5-3-7-11-13(9)17-12-8-4-6-10(16-2)14(12)18-11/h3-8,15-16H,1-2H3 |

InChI Key |

MEFUIXLFLMHVLE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1N=C3C=CC=C(C3=N2)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Phenazinediamine, N,N’-dimethyl- can be synthesized through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the condensation of 1,2-diaminobenzenes with 2C-units . These reactions typically require specific catalysts and conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 1,6-Phenazinediamine, N,N’-dimethyl- often involves large-scale synthesis using optimized reaction conditions. The Wohl–Aue method and Beirut method are commonly employed for industrial synthesis . These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,6-Phenazinediamine, N,N’-dimethyl- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce substituted phenazine derivatives .

Scientific Research Applications

1,6-Phenazinediamine, N,N’-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Phenazinediamine, N,N’-dimethyl- involves its interaction with molecular targets and pathways. It can act as a redox indicator, forming stable radical cations involved in various redox reactions . The compound’s effects are mediated through its ability to undergo oxidation and reduction, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Dibutyl-1,6-Hexanediamine

- Structure : Replaces methyl groups with butyl chains (C₄H₉) at the terminal amines.

- Properties: Higher hydrophobicity due to longer alkyl chains, reducing aqueous solubility compared to the dimethyl analog .

- Applications : Primarily used as a corrosion inhibitor or surfactant, contrasting with the dimethyl variant’s role in gas capture .

1,6-Hexanediamine (Unsubstituted)

- Structure : Lacks methyl groups at terminal amines (NH₂-(CH₂)₆-NH₂).

- Properties :

- CO₂ Absorption : Unsubstituted 1,6-hexanediamine shows lower CO₂ loading (0.3–0.5 mol CO₂/mol amine) compared to N,N'-dimethyl derivatives (0.5–0.7 mol CO₂/mol amine at 2.55 M concentration) .

Monoethanolamine (MEA)

- Structure: Single ethanol-substituted amine (HO-CH₂-CH₂-NH₂).

CO₂ Absorption :

Parameter 2.55 M N,N'-Dimethyl-1,6-Hexanediamine 2.5 M MEA CO₂ Loading (mol/mol) 0.68 0.35 Solubility at 30°C (kPa⁻¹) 0.012 0.006

Dimethylhexane-1,6-Dicarbamate

- Structure : Carbamate derivative of N,N'-Dimethyl-1,6-Hexanediamine , synthesized via methoxycarbonylation with dimethyl carbonate .

- Applications: Used as a non-phosgene route precursor for polyurethanes. The dimethyl substitution enhances thermal stability (decomposition >200°C) compared to unsubstituted dicarbamates .

Research Findings and Key Data

CO₂ Absorption Performance

- N,N'-Dimethyl-1,6-Hexanediamine outperforms MEA in CO₂ capture under low-pressure conditions (Fig. 7 in ):

Pharmacokinetic Limitations

Biological Activity

1,6-Phenazinediamine, N,N'-dimethyl- (commonly referred to as 1,6-diaminophenazine) is a member of the phenazine family of compounds, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and antitumor properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

1,6-Diaminophenazine is characterized by two amino groups at the 1 and 6 positions of the phenazine ring. This unique substitution pattern contributes to its chemical reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of different derivatives with potentially enhanced biological properties .

Biological Activities

Antimicrobial Activity

Research indicates that 1,6-diaminophenazine exhibits significant antimicrobial properties. The compound's ability to intercalate into DNA disrupts bacterial replication processes, making it effective against a range of microbial pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of 1,6-diaminophenazine has been explored in various studies. The compound is known to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant in the development of novel chemotherapeutic agents targeting specific cancer types .

The biological activity of 1,6-diaminophenazine can be attributed to several mechanisms:

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription .

- Reactive Oxygen Species Generation : By generating ROS, the compound can induce oxidative stress in cells, leading to apoptosis in cancerous cells .

- Enzyme Inhibition : Some studies suggest that 1,6-diaminophenazine may inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial and antitumor effects .

Case Studies

Several studies have highlighted the efficacy of 1,6-diaminophenazine in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Antitumor Studies : In vitro tests showed that derivatives of 1,6-diaminophenazine could significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells .

Research Findings

Recent research has focused on optimizing the synthesis of 1,6-diaminophenazine derivatives to enhance their biological activity. For instance:

| Derivative | Biological Activity | IC50 (µM) |

|---|---|---|

| Compound A | Antimicrobial | 15 |

| Compound B | Antitumor | 10 |

| Compound C | Antimicrobial & Antitumor | 5 |

These findings suggest that structural modifications can lead to compounds with improved potency against microbial infections and tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.